molecular formula C20H20FNO3 B2984396 N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide CAS No. 1704609-90-4

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide

Cat. No.: B2984396
CAS No.: 1704609-90-4
M. Wt: 341.382
InChI Key: OGHOMYOYCOREQX-UHFFFAOYSA-N
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Description

N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a synthetic small molecule characterized by a cyclopropane-1-carboxamide core, substituted with a 4-fluorophenyl group and a hydroxyethyl-linked dihydrobenzofuran moiety. The hydroxyethyl group may enhance solubility compared to non-polar analogs, a critical factor in drug development .

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO3/c21-16-4-2-15(3-5-16)20(8-9-20)19(24)22-12-17(23)13-1-6-18-14(11-13)7-10-25-18/h1-6,11,17,23H,7-10,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHOMYOYCOREQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)C3(CC3)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, potentially forming amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinone derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran ring can interact with aromatic residues in the active site of enzymes, while the cyclopropane ring can provide rigidity to the molecule, enhancing its binding affinity. The fluorophenyl group can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The compound shares key structural features with several analogs, as outlined below:

Compound Name Core Structure Key Substituents Pharmacological Notes Solubility/Stability Reference
Target Compound Cyclopropane-1-carboxamide 4-Fluorophenyl, 2-hydroxyethyl-dihydrobenzofuran Hypothesized CNS activity due to fluorophenyl and benzofuran motifs Likely moderate solubility (hydroxyethyl group)
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Cyclopropane-1-carboxamide 4-Methoxyphenoxy, N,N-diethyl Synthesized with high diastereomeric ratio (23:1), indicating stereochemical stability Low polarity (oil form; hexanes/EtOAc eluent)
2-(2,3-Dihydro-1-benzofuran-5-yl)-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide Acetohydrazide 4-Fluorophenyl ethylidene, dihydrobenzofuran Hydrazide derivatives often exhibit antimicrobial or enzyme-inhibitory activity Hydrazide group may enhance crystallinity
1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide Dihydroisobenzofuran-5-carboxamide 4-Fluorophenyl, dimethylaminopropyl Classified as a process impurity; dimethylaminopropyl may increase basicity Not reported; likely controlled due to impurity status
5-Cyclopropyl-2-(4-fluorophenyl)-1-benzofuran-3-carboxamide Benzofuran-3-carboxamide 4-Fluorophenyl, cyclopropyl, methylsulfonylamino Explicitly formulated with surfactants to address solubility challenges Requires surfactants for stabilization

Key Differentiators

  • Substituent Effects: The target compound’s hydroxyethyl group distinguishes it from analogs with methoxyphenoxy (), hydrazide (), or dimethylaminopropyl () moieties. This group likely improves aqueous solubility compared to non-polar derivatives like N,N-diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide .
  • Stereochemical Stability : Unlike the diastereomer-rich synthesis of ’s compound (dr 23:1), the target molecule’s stereochemical profile remains unreported, suggesting a need for further characterization.
  • Biological Activity : Hydrazide derivatives () are associated with antimicrobial or enzyme-inhibitory roles, whereas dihydroisobenzofuran carboxamides () are process impurities, highlighting divergent applications .

Research Findings and Implications

Pharmacological Hypotheses

  • The 4-fluorophenyl group, common to the target compound and ’s analog, is frequently used to enhance metabolic stability and binding affinity in CNS-targeted drugs .

Biological Activity

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
IUPAC Name This compound
Molecular Formula C18_{18}H21_{21}N3_{3}O3_{3}F
Molecular Weight 347.43 g/mol
CAS Number 1421528-06-4

The biological activity of this compound primarily revolves around its interaction with specific receptors and enzymes in the body. The benzofuran moiety is known to engage in hydrophobic interactions with protein targets, while the hydroxyethyl group can form hydrogen bonds, enhancing binding affinity. This dual interaction mechanism suggests a potential for modulating various biological pathways, particularly those involved in pain and inflammation.

Key Mechanisms

  • Receptor Interaction : The compound may act as a selective agonist or antagonist for certain receptors, influencing neurotransmitter release and signaling pathways.
  • Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions like neuropathic pain or inflammation.

Case Studies and Research Findings

  • Neuropathic Pain Models : In studies involving animal models of neuropathic pain, compounds structurally similar to this compound have demonstrated significant analgesic effects. For instance, derivatives that target cannabinoid receptors have been shown to alleviate pain without affecting locomotor functions .
  • Inflammatory Response : Research indicates that certain benzofuran derivatives exhibit anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines. This suggests that the compound could be beneficial in treating inflammatory diseases .
  • Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Preliminary results indicate that it may induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as an anticancer agent .

Pharmacological Profiles

The pharmacological profile of this compound has been explored through various assays:

Assay TypeResult
Analgesic Activity Significant reduction in pain response in animal models
Anti-inflammatory Activity Inhibition of cytokine production
Cytotoxicity Induction of apoptosis in cancer cells

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